4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether
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Overview
Description
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with ethyl and methoxy groups. The tetrahydroisoquinoline core is a common structural motif in many natural and synthetic compounds, known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonyl chloride derivative of 3-ethyl-4-methoxyphenyl. This intermediate is then reacted with tetrahydroisoquinoline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline core can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-ethylphenyl methyl ether shares structural similarities with other sulfonyl-substituted tetrahydroisoquinolines: .
Compounds like 2-[(3-Methyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline and 2-[(3-Ethyl-4-hydroxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: are examples of similar molecules.
Uniqueness
The unique combination of the ethyl and methoxy substituents on the phenyl ring, along with the sulfonyl group, gives this compound distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(3-ethyl-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21NO3S/c1-3-14-12-17(8-9-18(14)22-2)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3 |
InChI Key |
CPLYIMAIJPZNGT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Origin of Product |
United States |
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